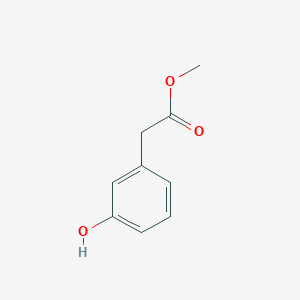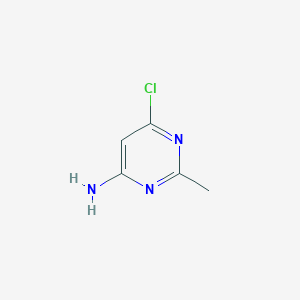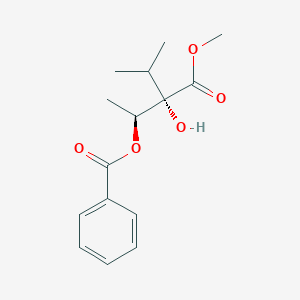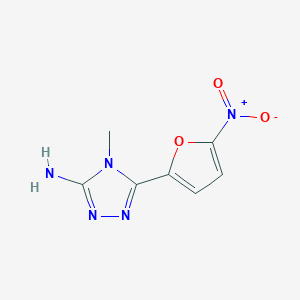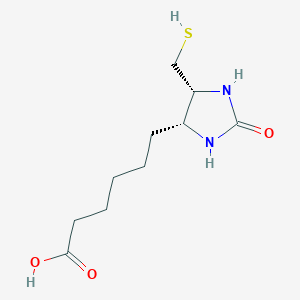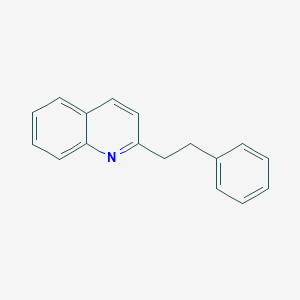
2-Phenethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
2-Phenethylquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Phenethylquinoline has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In material science, 2-Phenethylquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent probes. In organic synthesis, 2-Phenethylquinoline has been used as a starting material for the synthesis of various compounds, including alkaloids and heterocycles.
Mechanism Of Action
The mechanism of action of 2-Phenethylquinoline is not well understood. However, it has been suggested that its biological activities are mediated through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II).
Biochemical And Physiological Effects
2-Phenethylquinoline has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial activities. In vivo studies have shown that it possesses analgesic and anticonvulsant activities.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Phenethylquinoline in lab experiments include its ease of synthesis, low cost, and broad range of biological activities. However, its limitations include its low solubility in water, which can limit its use in aqueous-based assays, and its potential toxicity, which can limit its use in vivo studies.
Future Directions
There are several future directions for the study of 2-Phenethylquinoline. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Finally, more studies are needed to evaluate its safety and toxicity in vivo and to identify potential drug candidates for various diseases.
Synthesis Methods
The synthesis of 2-Phenethylquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino-acid in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
properties
CAS RN |
1613-41-8 |
|---|---|
Product Name |
2-Phenethylquinoline |
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
InChI Key |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



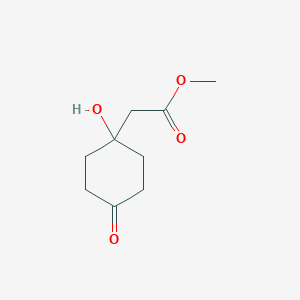
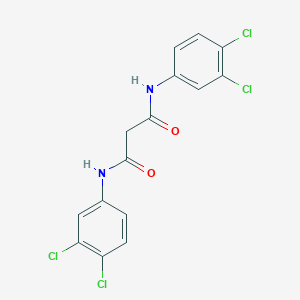
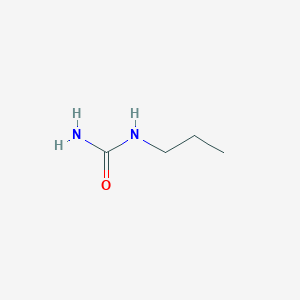
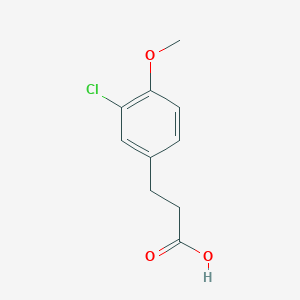
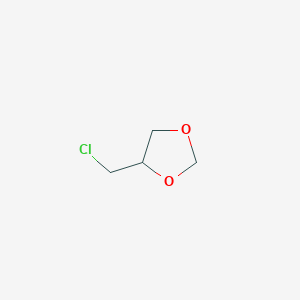
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
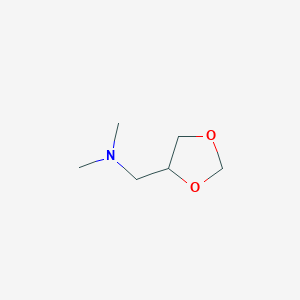
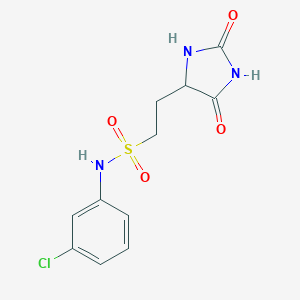
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
